Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate
Description
Properties
IUPAC Name |
methyl 3-[(2-benzamidoacetyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-21-15(20)13-11(7-8-22-13)17-12(18)9-16-14(19)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXNYNPDKKRPFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819146 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring followed by the introduction of the benzoylamino and acetyl groups. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of thiophene derivatives with benzoyl chloride and acetyl chloride in the presence of a base such as triethylamine.
Amide Formation:
Esterification: The final step involves esterification of the carboxylic acid group using methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure product quality and yield. Purification steps, including recrystallization and chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Substituted thiophenes.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate exerts its effects involves its interaction with specific molecular targets. The thiophene ring can bind to enzymes and receptors, modulating their activity. The benzoylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the biological activity of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The target compound shares core features with several analogs:
- Thiophene/benzothiophene backbone : Similar to compounds in , and 6, which feature tetrahydrobenzo[b]thiophene or benzothiophene cores.
- Ester functionalities: Common in sulfonylurea pesticides () and amino acid derivatives (), influencing solubility and reactivity.
Table 1: Key Structural Features and Physical Properties
Physicochemical Properties
- Melting Points: Benzoylamino-containing analogs () exhibit higher melting points (187–255°C) due to strong intermolecular hydrogen bonding, suggesting the target compound may similarly exhibit elevated thermal stability .
Research Findings and Data Gaps
- Spectroscopic Data : The target compound’s NMR and IR spectra would likely mirror analogs, with peaks for amide NH (~3350 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
- Biological Data: No direct evidence exists for the target compound’s bioactivity, but benzoylamino groups in correlate with protease inhibition, suggesting possible therapeutic applications .
Biological Activity
Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate, a derivative of thiophene, has garnered significant attention in medicinal chemistry due to its diverse biological activities. Thiophene derivatives are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₃N₂O₃S
- Molecular Weight : 293.33 g/mol
- SMILES Notation : O=C(NC(=O)C1=CC=CS1)C(C)C
The structure features a thiophene ring that is pivotal in its biological interactions.
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of thiophene derivatives. This compound has demonstrated cytotoxic effects on various cancer cell lines. A notable study showed that compounds similar to this derivative induced apoptosis in acute lymphoblastic leukemia (ALL) cells through intrinsic pathways, characterized by:
- Phosphatidylserine externalization
- Reactive oxygen species (ROS) generation
- Mitochondrial depolarization
These mechanisms suggest that the compound effectively triggers programmed cell death in malignant cells, making it a candidate for further development in cancer therapeutics .
2. Anti-Inflammatory Properties
Thiophene derivatives are also recognized for their anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases .
3. Antimicrobial Activity
The compound exhibits promising antimicrobial activity against a range of pathogens. Studies have reported that thiophene derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
